Lantano(3+); (Z)-4-oxopent-2-en-2-olato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

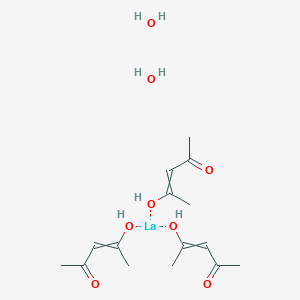

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate is a coordination compound involving lanthanum, a rare-earth element, and a ligand derived from 4-oxopent-2-enoic acid Lanthanum is known for its unique properties, including its ability to form stable complexes with various ligands

Aplicaciones Científicas De Investigación

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate has several scientific research applications:

Mecanismo De Acción

Target of Action

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate, a lanthanum-based compound, primarily targets the cells controlling skeletal remodeling . It has the potential to treat bone resorption disorders such as osteoporosis by eliciting a bone-building response . Additionally, it has been shown to trigger systemic endocytosis in plants, suggesting a role in plant growth and development .

Mode of Action

The compound interacts with its targets by forming insoluble complexes that pass through the gastrointestinal (GI) tract unabsorbed . This interaction reduces the absorption of dietary phosphate, thereby lowering serum phosphate levels . In plants, lanthanum(3+);(Z)-4-oxopent-2-en-2-olate triggers systemic endocytosis from leaves to roots .

Biochemical Pathways

The compound affects the biochemical pathways related to bone remodeling and phosphate absorption . It also impacts the accumulation of mineral elements and the development of roots in plants . In DNA structures, it can mediate B-to-Z transition, which is sensitive to the sequence and structure of the DNA .

Pharmacokinetics

The oral bioavailability of lanthanum is low, with the small absorbed fraction being excreted predominantly in bile . Less than 2% is eliminated by the kidneys . Plasma exposure and pharmacokinetics have been shown to be similar in healthy human volunteers and patients with chronic kidney disease . With almost complete plasma protein binding, free lanthanum concentrations in patients at steady state are less than 3 pg/mL .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in serum phosphate in patients with end-stage renal disease . In plants, it induces systemic endocytosis, impacting the accumulation of mineral elements and root development . In DNA structures, it can induce a B-to-Z transition .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, in plants, the effects of lanthanum(3+);(Z)-4-oxopent-2-en-2-olate can be influenced by the presence of other elements in the environment . In the human body, factors such as the presence of other medications can affect the compound’s absorption and efficacy .

Análisis Bioquímico

Biochemical Properties

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate has been shown to interact with DNA structures, inducing a B-to-Z transition in self-assembled Y-shaped branched DNA structures . This transition is sensitive to the sequence and structure of the DNA, suggesting that Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate may interact with specific enzymes, proteins, and other biomolecules in a sequence-dependent manner .

Cellular Effects

It has been observed that the compound can induce conformational changes in DNA structures, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate involves its interaction with DNA structures. It has been suggested that the compound binds to the major and minor grooves of DNA, stabilizing the Z-conformation . This could potentially lead to changes in gene expression and other cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lanthanum(III) acetylacetonate hydrate typically involves the reaction of lanthanum salts, such as lanthanum nitrate or lanthanum chloride, with the ligand precursor under controlled conditions. One common method is to dissolve lanthanum nitrate hexahydrate in water and then add the ligand precursor, 4-oxopent-2-enoic acid, under stirring. The reaction mixture is then heated to promote the formation of the coordination complex. The product is usually isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of Lanthanum(III) acetylacetonate hydrate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form lanthanum oxide and other oxidation products.

Reduction: Reduction reactions can convert the compound to lower oxidation states or other reduced forms.

Substitution: The ligand in the coordination complex can be substituted with other ligands under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by adjusting the pH and temperature of the reaction mixture

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lanthanum oxide, while reduction may produce lanthanum hydride or other reduced species. Substitution reactions can result in the formation of new coordination complexes with different ligands .

Comparación Con Compuestos Similares

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate can be compared with other similar compounds, such as:

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate: Similar in structure but with different ligands.

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate: Another lanthanum coordination complex with distinct properties.

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate: A related compound with different oxidation states or coordination environments

Propiedades

Número CAS |

64424-12-0 |

|---|---|

Fórmula molecular |

C15H21LaO6 |

Peso molecular |

436.23 g/mol |

Nombre IUPAC |

lanthanum(3+);4-oxopent-2-en-2-olate |

InChI |

InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |

Clave InChI |

HDIBUQNJDKISLA-UHFFFAOYSA-K |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3] |

SMILES canónico |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.